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Compound of Interest

Compound Name: 5-fluoro-1H-indol-7-amine

Cat. No.: B8010829 Get Quote

Introduction
5-fluoro-1H-indol-7-amine is a fluorinated indole derivative of significant interest in medicinal

chemistry and drug discovery. The indole scaffold is a common motif in numerous biologically

active compounds, and the introduction of a fluorine atom can profoundly influence a

molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability,

binding affinity, and lipophilicity. The presence of an amino group at the 7-position provides a

key site for further chemical modification, making this compound a versatile building block for

the synthesis of more complex molecules.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 5-
fluoro-1H-indol-7-amine, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific

compound is not readily available in the public domain, this guide is based on high-quality

computational predictions and analysis of spectral data from structurally related compounds.

The information presented herein is intended to serve as a valuable resource for the

identification, characterization, and quality control of 5-fluoro-1H-indol-7-amine in a research

and development setting.

Molecular Structure
Caption: Molecular structure of 5-fluoro-1H-indol-7-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for 5-fluoro-1H-
indol-7-amine.

Experimental Protocol (Hypothetical)
Sample Preparation: Approximately 5-10 mg of 5-fluoro-1H-indol-7-amine is dissolved in

0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher)

spectrometer.

Data Acquisition: Standard pulse programs are utilized for acquiring 1D ¹H and ¹³C{¹H}

spectra. Chemical shifts are referenced to the residual solvent peak.

Predicted ¹H NMR Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 br s 1H N1-H

~7.0 t, J ≈ 2.5 Hz 1H H2

~6.5 t, J ≈ 2.5 Hz 1H H3

~6.8 dd, J ≈ 10, 2 Hz 1H H4

~6.3 dd, J ≈ 10, 2 Hz 1H H6

~5.0 br s 2H N7-H₂

Disclaimer: These are predicted chemical shifts and may vary from experimental values.

Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 5-fluoro-1H-indol-7-amine in a non-polar solvent would

likely show distinct signals corresponding to the different protons in the molecule. The indole N-

H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above
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10 ppm. The protons on the pyrrole ring (H2 and H3) would likely appear as triplets due to

coupling with each other. The aromatic protons on the benzene ring will exhibit splitting

patterns influenced by both proton-proton and proton-fluorine coupling. H4 and H6 are

expected to be doublets of doublets due to coupling with each other and with the fluorine at

position 5. The amino group protons at the 7-position would likely appear as a broad singlet,

the chemical shift of which can be concentration and solvent dependent.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~158 (d, J ≈ 235 Hz) C5

~140 C7a

~130 C7

~125 C2

~120 C3a

~105 (d, J ≈ 25 Hz) C4

~102 C3

~100 (d, J ≈ 25 Hz) C6

Disclaimer: These are predicted chemical shifts and may vary from experimental values.

Interpretation of the Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight

carbon atoms in 5-fluoro-1H-indol-7-amine. The carbon atom directly bonded to the highly

electronegative fluorine atom (C5) is expected to show a large C-F coupling constant and will

be significantly downfield. The other carbon atoms in the aromatic system will appear in the

typical aromatic region (100-150 ppm). The carbons ortho and meta to the fluorine atom (C4

and C6) are also expected to show smaller C-F coupling. The chemical shifts of the carbons in

the pyrrole ring (C2 and C3) will be influenced by the electron-donating effect of the indole

nitrogen.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Experimental Protocol (Hypothetical)
Sample Preparation: A small amount of the solid 5-fluoro-1H-indol-7-amine is placed

directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an

FTIR spectrometer.

Instrumentation: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The

final spectrum is presented in terms of transmittance or absorbance.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium-Strong, Broad
N-H stretching (indole and

amine)

3100-3000 Medium Aromatic C-H stretching

1620-1580 Medium-Strong N-H bending (amine)

1580-1450 Strong Aromatic C=C stretching

1350-1250 Strong
C-N stretching (aromatic

amine)

1250-1150 Strong C-F stretching

Disclaimer: These are predicted vibrational frequencies and may vary from experimental

values.

Interpretation of the Predicted IR Spectrum
The IR spectrum of 5-fluoro-1H-indol-7-amine is expected to be characterized by several key

absorption bands. A broad band in the region of 3400-3200 cm⁻¹ will be indicative of the N-H
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stretching vibrations of both the indole and the primary amine functional groups.[1] The

presence of a primary amine will also give rise to an N-H bending vibration around 1620-1580

cm⁻¹.[1] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aromatic

C=C stretching vibrations will appear as a series of bands in the 1580-1450 cm⁻¹ region. A

strong absorption corresponding to the C-N stretching of the aromatic amine should be present

between 1350 and 1250 cm⁻¹.[1] Finally, a strong band in the 1250-1150 cm⁻¹ region is

anticipated for the C-F stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and elucidation of the

molecular structure.

Experimental Protocol (Hypothetical)
Sample Introduction: A dilute solution of 5-fluoro-1H-indol-7-amine is introduced into the

mass spectrometer via direct infusion or through a coupled chromatographic system (e.g.,

GC-MS or LC-MS).

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization

(ESI) is used to generate ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured to generate the mass spectrum.

Predicted Mass Spectrometric Data
m/z Interpretation

150.06 Molecular ion [M]⁺

123.05 [M - HCN]⁺

122.04 [M - H₂CN]⁺

96.04 [M - HCN - F]⁺ or [M - H₂CN - F]⁺
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Disclaimer: The exact mass and fragmentation pattern can vary depending on the ionization

method and energy.

Interpretation of the Predicted Mass Spectrum
The molecular formula of 5-fluoro-1H-indol-7-amine is C₈H₇FN₂. The calculated exact mass

of the molecular ion [M]⁺ is 150.0597. In a high-resolution mass spectrum, this precise mass

would be a key identifier.

Under electron ionization (EI), the molecular ion is expected to be observed. A plausible

fragmentation pathway would involve the loss of small, stable neutral molecules. A common

fragmentation for indoles is the loss of hydrogen cyanide (HCN) from the pyrrole ring, which

would result in a fragment ion at m/z 123. Loss of a cyanomethyl radical (•CH₂CN) could also

occur, leading to a fragment at m/z 122. Subsequent fragmentation could involve the loss of the

fluorine atom.

[C8H7FN2]+•
m/z = 150

[C7H6F]+•
m/z = 123- HCN

[C7H5FN]+•
m/z = 122

- H2N•

Click to download full resolution via product page

Caption: A plausible fragmentation pathway for 5-fluoro-1H-indol-7-amine in mass

spectrometry.

Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 5-fluoro-1H-indol-7-amine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with

their detailed interpretations, serve as a foundational reference for scientists and researchers

working with this compound. While this guide is based on computational predictions, it offers

valuable insights into the expected spectral characteristics, aiding in the structural confirmation

and purity assessment of synthesized 5-fluoro-1H-indol-7-amine. It is strongly recommended
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that experimental data be acquired and compared with these predictions for definitive structural

elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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